4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
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Overview
Description
4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a chromenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Future Directions
The compound “4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” and similar compounds could be further investigated for their potential biological activities. For instance, similar compounds have shown promise as potential anti-Alzheimer agents . Future research could also explore the synthesis of related compounds and their potential applications.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . The compound’s interaction with its targets likely results in changes at the molecular level that lead to these observed effects.
Biochemical Pathways
Thiazole derivatives have been reported to have antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these solubility properties.
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities, suggesting that the compound may have similar effects .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like thionyl chloride or sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide: Unique due to its specific combination of functional groups.
2,4-disubstituted thiazoles: Similar in having the thiazole ring but differ in the substituents and their biological activities.
Coumarin derivatives: Share the chromenyl group but differ in other functional groups and their applications.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and exhibit diverse biological activities.
Properties
IUPAC Name |
4-benzoyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O4S/c29-23(16-6-2-1-3-7-16)17-10-12-18(13-11-17)24(30)28-26-27-21(15-33-26)20-14-19-8-4-5-9-22(19)32-25(20)31/h1-15H,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNWPFODBDZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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